

A Comparative Guide to the Biological Activities of 1,3-Benzothiazole Derivatives

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Compound of Interest

Compound Name: 1,3-Benzothiazole-2-carbonyl chloride

Cat. No.: B1272948

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Introduction

While specific immunological cross-reactivity studies on **1,3-Benzothiazole-2-carbonyl chloride** derivatives are not extensively available in publicly accessible literature, a substantial body of research exists on the broader class of 1,3-benzothiazole derivatives. These compounds exhibit a wide range of biological activities, making them a significant scaffold in medicinal chemistry and drug development. This guide provides a comparative overview of the biological performance of various 1,3-benzothiazole derivatives, supported by experimental data from published studies. The focus will be on their antimicrobial, antifungal, and other notable pharmacological activities.

Benzothiazole and its derivatives are heterocyclic compounds known for their diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.^{[1][2][3][4]} The versatility of the benzothiazole ring allows for structural modifications that can significantly influence its biological activity, a concept explored through structure-activity relationship (SAR) studies.^{[5][6][7][8]}

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various 1,3-benzothiazole derivatives from different studies. This allows for a direct comparison of their potency.

Table 1: Antifungal Activity of Benzothiazole Derivatives

Compound ID	Test Organism	Minimum Inhibitory Concentration (MIC) in µg/mL	Reference
14o	Candida albicans	0.125 - 2	[6]
14p	Candida albicans	0.125 - 2	[6]
14r	Cryptococcus neoformans	0.125 - 2	[6]
A1	Aspergillus niger	Significant Activity	[9]
A2	Candida albicans	Significant Activity	[9]
A4	Aspergillus niger	Significant Activity	[9]
A6	Candida albicans	Significant Activity	[9]
A9	Aspergillus niger & Candida albicans	Significant Activity	[9]
Compound 3	Candida albicans & Aspergillus niger	Moderate Activity	[10]
Compound 4	Candida albicans & Aspergillus niger	Moderate Activity	[10]
Compound 10	Candida albicans & Aspergillus niger	Moderate Activity	[10]
Compound 12	Candida albicans & Aspergillus niger	Moderate Activity	[10]

Table 2: Antibacterial Activity of Benzothiazole Derivatives

Compound ID	Test Organism	Zone of Inhibition (mm) / MIC (µg/mL)	Reference
3c	Gram-positive & Gram-negative bacteria	"Very Good Activity"	[11]
3h	Gram-positive & Gram-negative bacteria	"Highest Antibacterial Activity"	[11]
A1	Escherichia coli & Staphylococcus aureus	Promising Activity	[9]
A2	Escherichia coli & Staphylococcus aureus	Promising Activity	[9]
A9	Escherichia coli & Staphylococcus aureus	Promising Activity	[9]
Compound 3	S. aureus, B. subtilis, E. coli	MIC: 25-200 µg/mL	[10]
Compound 4	S. aureus, B. subtilis, E. coli	MIC: 25-200 µg/mL (most significant against E. coli)	[10]

Table 3: Immunomodulatory Activity of Benzothiazole Derivatives

Compound ID	Activity	IC50 (μM)	Reference
Compound 2	Inhibition of PHA-activated PBMCs	3.7 - 11.9	[12]
Compound 8	Suppression of oxidative burst ROS production	<4.0 - 15.2	[12]
Compound 9	Suppression of oxidative burst ROS production	<4.0 - 15.2	[12]
Compound 10	Suppression of oxidative burst ROS production	<4.0 - 15.2	[12]
Compound 4	Inhibition of LPS-induced nitrites	56% inhibition at 25 μg/mL	[12]
Compound 8	Inhibition of LPS-induced nitrites	91% inhibition at 25 μg/mL	[12]
Compound 5	Suppression of Th-2 cytokine (IL-4)	<4.0 - 40.3	[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of benzothiazole derivatives, based on methods described in the cited literature.

General Synthesis of 2-Substituted Benzothiazoles

A common and versatile method for synthesizing the benzothiazole scaffold is the condensation reaction of 2-aminothiophenol with various carbonyl compounds, such as carboxylic acids or aldehydes.[\[13\]](#)[\[14\]](#)

Materials:

- 2-aminothiophenol
- Substituted carboxylic acid or aldehyde
- Catalyst (e.g., polyphosphoric acid (PPA), H₂O₂/HCl)[13][14]
- Solvent (e.g., ethanol, toluene)
- Standard laboratory glassware for reflux and purification

Procedure:

- A mixture of 2-aminothiophenol and the selected carboxylic acid or aldehyde is prepared in a suitable solvent.
- A catalyst is added to the mixture to facilitate the condensation and cyclization reaction.
- The reaction mixture is heated under reflux for a specified period, typically ranging from a few hours to overnight.
- The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the crude product is isolated, often by precipitation or extraction.
- The crude product is purified using techniques such as recrystallization or column chromatography to yield the final 2-substituted benzothiazole derivative.
- The structure of the synthesized compound is confirmed using spectroscopic methods like NMR, IR, and Mass Spectrometry.[9]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Materials:

- Synthesized benzothiazole derivatives
- Bacterial and fungal strains (e.g., *S. aureus*, *E. coli*, *C. albicans*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- Standard antimicrobial agents (positive controls, e.g., Ciprofloxacin, Fluconazole)[9][10]
- Solvent for compounds (e.g., DMSO)

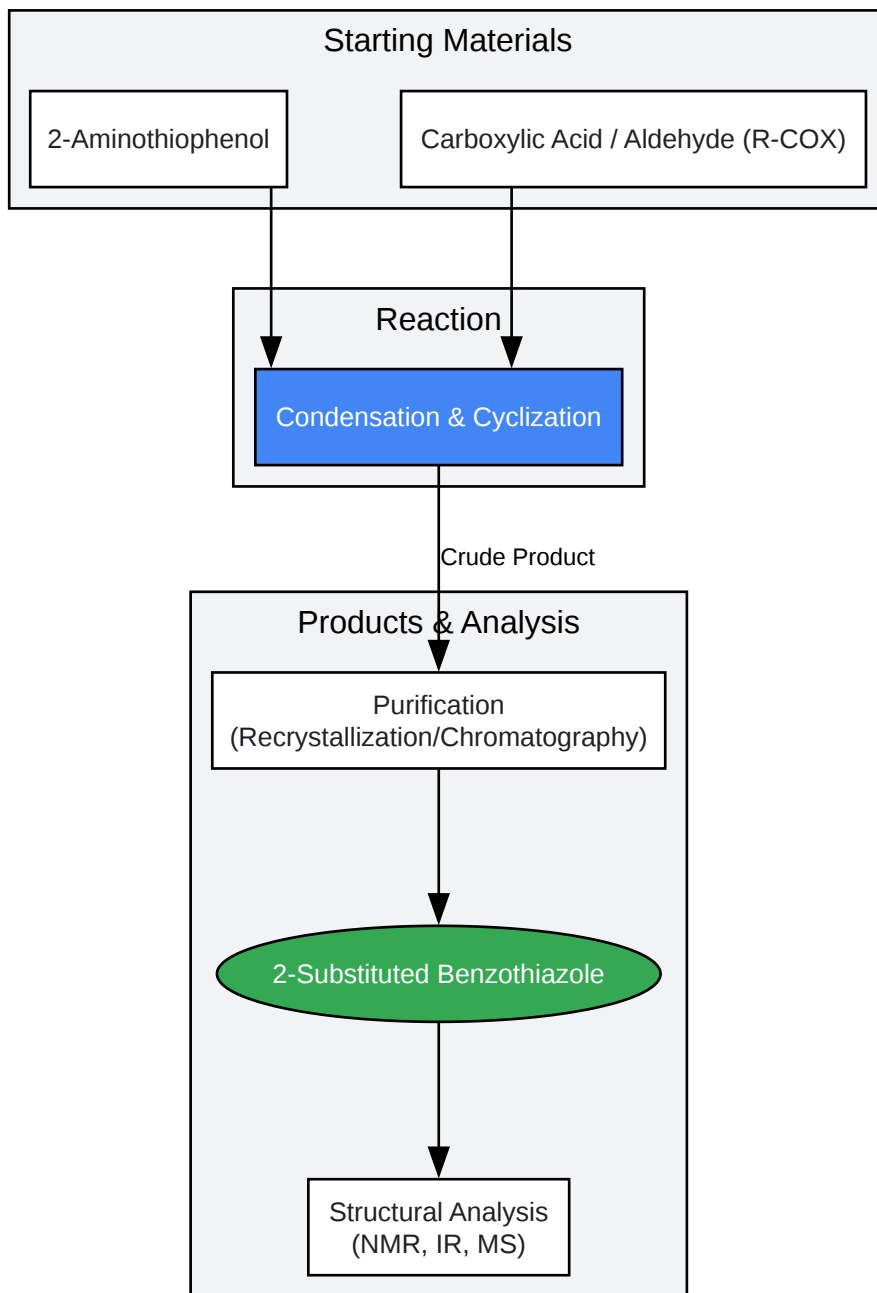
Procedure:

- The benzothiazole compounds are dissolved in a suitable solvent to prepare stock solutions.
- Serial two-fold dilutions of the compounds are prepared in the broth medium in the wells of a 96-well plate.
- A standardized inoculum of the test microorganism is added to each well.
- Positive control wells (containing standard antibiotics) and negative control wells (containing only medium and inoculum) are included.
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Visualizations: Workflows and Pathways

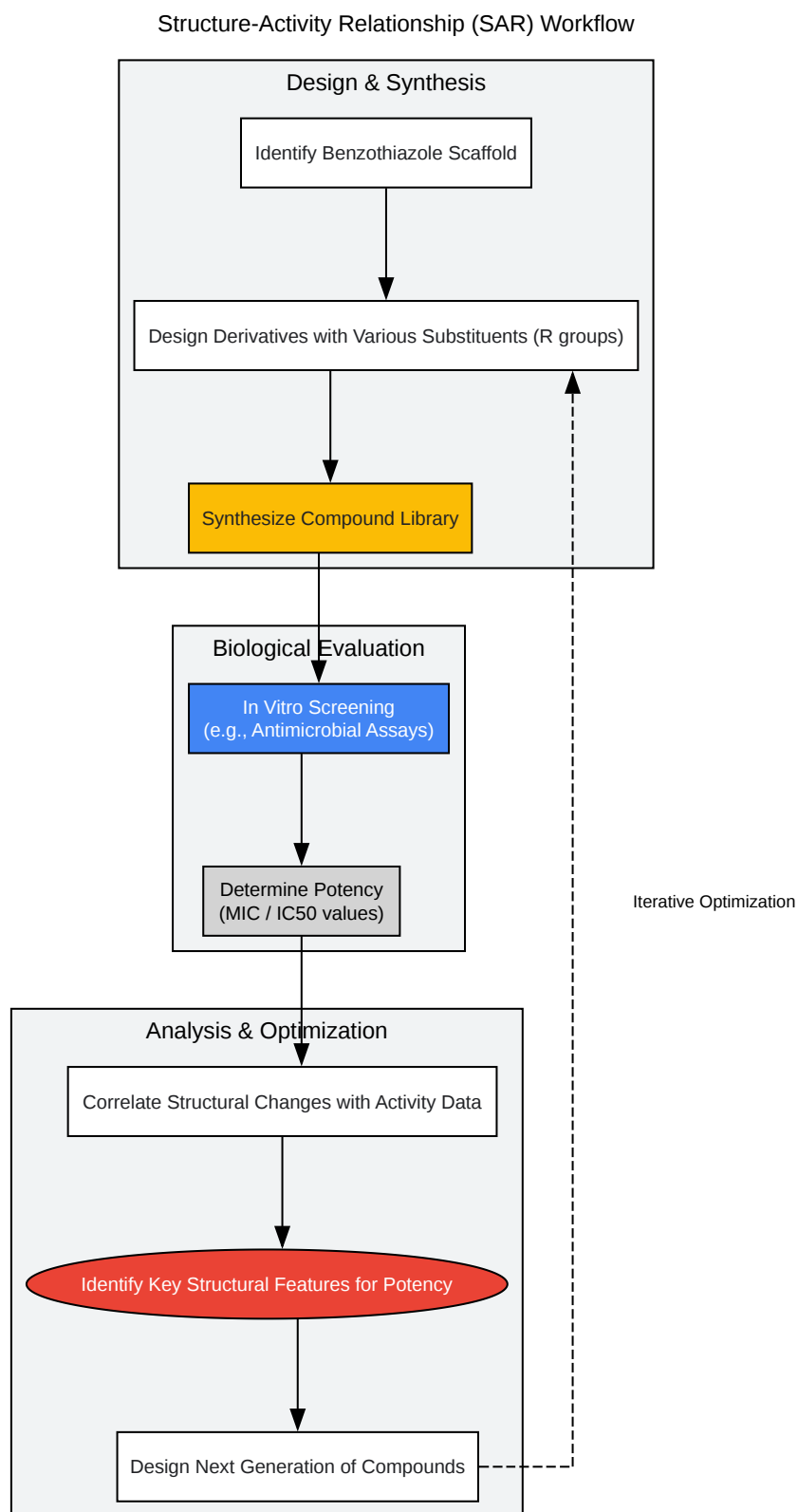
The following diagrams illustrate key processes and concepts related to the study of 1,3-benzothiazole derivatives.

General Synthesis of 2-Substituted Benzothiazoles



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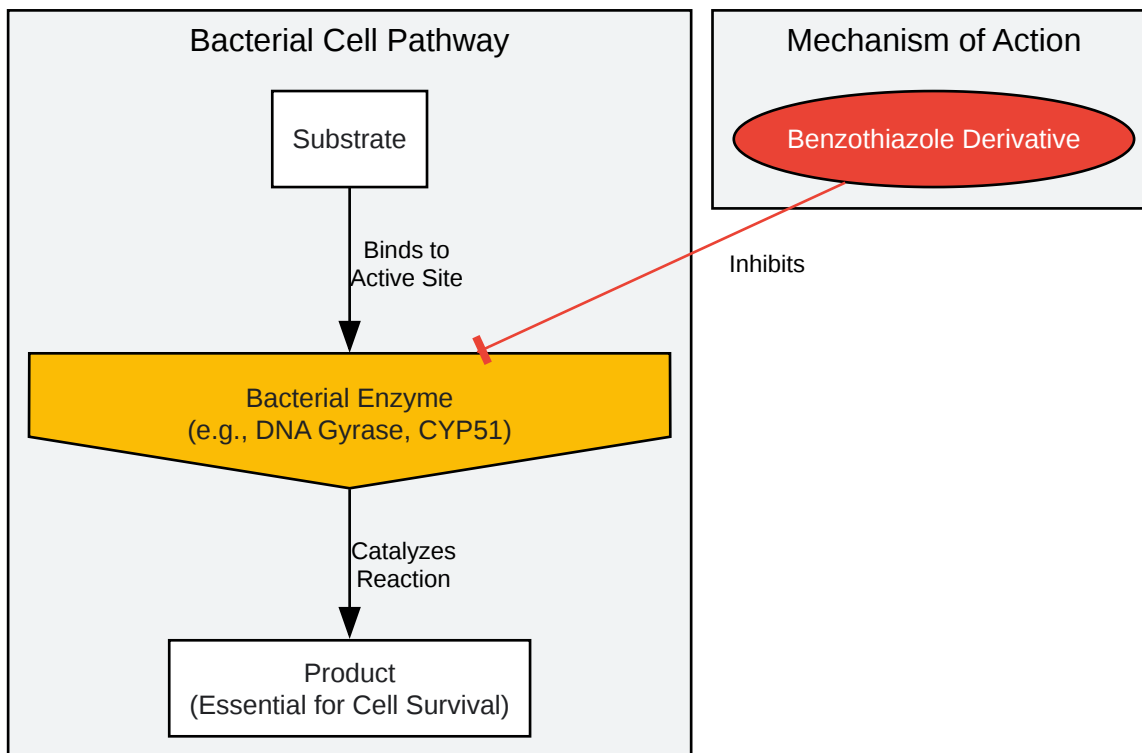
Caption: A workflow for the synthesis of 2-substituted benzothiazoles.



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Caption: A conceptual workflow for SAR studies of benzothiazole derivatives.

Hypothetical Signaling Pathway Inhibition



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Caption: Inhibition of a bacterial enzyme by a benzothiazole derivative.

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